molecular formula C16H23ClN2O2 B14854158 3-(4-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(4-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14854158
M. Wt: 310.82 g/mol
InChI Key: OWYIETLJVXIPMN-UHFFFAOYSA-N
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Description

®-3-(4-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-piperazine and 4-chlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.

    Protection of Functional Groups: The carboxylic acid group is protected using tert-butyl ester to prevent unwanted side reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-3-(4-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Biology

In biological research, this compound may be used to study the effects of piperazine derivatives on cellular processes. It can serve as a tool to investigate the mechanisms of action of related compounds and their potential therapeutic applications.

Medicine

In medicine, ®-3-(4-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a valuable compound in the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable building block for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ®-3-(4-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(4-METHYL-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
  • ®-3-(4-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
  • ®-3-(4-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

Uniqueness

The uniqueness of ®-3-(4-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER lies in its specific substitution pattern and stereochemistry. The presence of the 4-chloro substituent on the benzyl group and the ®-configuration of the piperazine ring contribute to its distinct chemical and biological properties. These features may enhance its reactivity and selectivity in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl 3-[(4-chlorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-9-8-18-14(11-19)10-12-4-6-13(17)7-5-12/h4-7,14,18H,8-11H2,1-3H3

InChI Key

OWYIETLJVXIPMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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